molecular formula C8H6BrNO6 B8206622 2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid

2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid

Cat. No.: B8206622
M. Wt: 292.04 g/mol
InChI Key: KQHSFTQKBYFOTA-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 3-hydroxy-2-nitrophenol, followed by the reaction with chloroacetic acid under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or water and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2-(4-Bromo-3-oxo-2-nitrophenoxy)acetic acid.

    Reduction: Formation of 2-(4-Bromo-3-hydroxy-2-aminophenoxy)acetic acid.

    Substitution: Formation of various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The compound’s bromine, hydroxyl, and nitro groups enable it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-hydroxy-2-nitrophenoxy)acetic acid
  • 2-(4-Bromo-3-methoxy-2-nitrophenoxy)acetic acid
  • 2-(4-Bromo-3-hydroxy-2-aminophenoxy)acetic acid

Uniqueness

2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid is unique due to the combination of its bromine, hydroxyl, and nitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-3-hydroxy-2-nitrophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO6/c9-4-1-2-5(16-3-6(11)12)7(8(4)13)10(14)15/h1-2,13H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHSFTQKBYFOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCC(=O)O)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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